Benzamide, 3-(1-methylethyl)-
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Overview
Description
Benzamide, 3-(1-methylethyl)- is an organic compound belonging to the class of benzamides It features a benzene ring substituted with a propan-2-yl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(1-methylethyl)- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of benzamides, including Benzamide, 3-(1-methylethyl)-, often employs catalytic processes to enhance yield and efficiency. Ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported as an effective method for the synthesis of benzamides . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Anticonvulsant Activity: Some benzamide derivatives have shown potential anticonvulsant properties.
Antidepressant Activity: Benzamides have been studied for their potential antidepressant effects.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
Materials Science:
Mechanism of Action
The mechanism of action of Benzamide, 3-(1-methylethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, benzamide derivatives have been shown to inhibit enzymes involved in neurotransmitter pathways, contributing to their antidepressant effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Another benzamide derivative with potential biological activity.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial properties.
Uniqueness
Benzamide, 3-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the propan-2-yl group can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.
Properties
CAS No. |
61843-02-5 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
BDAQGUZTTPIATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
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